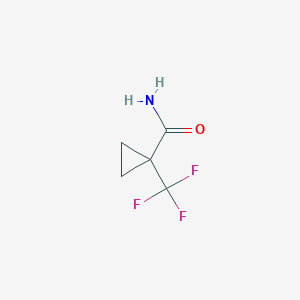

1-(Trifluoromethyl)cyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

1-(trifluoromethyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c6-5(7,8)4(1-2-4)3(9)10/h1-2H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUVVVCBXQYUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxamide

Introduction: The Significance of the Trifluoromethylcyclopropane Moiety in Modern Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] Among the various fluorinated motifs, the trifluoromethylcyclopropane group stands out due to its unique conformational constraints and electronic properties. This rigid, three-dimensional scaffold can serve as a bioisostere for larger, more flexible groups, often leading to improved pharmacological profiles. The target molecule of this guide, 1-(Trifluoromethyl)cyclopropane-1-carboxamide, is a valuable building block in the synthesis of complex pharmaceuticals, including potent and selective receptor agonists.[2] This guide provides a detailed exploration of the scientifically robust and field-proven methodologies for the synthesis of this important intermediate, designed for researchers, scientists, and professionals in drug development.

Strategic Analysis of Synthetic Pathways

Two primary retrosynthetic pathways have been identified for the efficient synthesis of this compound.

Scheme 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for this compound.

Route 1 (Preferred): This pathway hinges on the synthesis of the key intermediate, 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, followed by a direct amidation to yield the final product. This route is favored due to its modularity and the commercial availability of the starting materials.

Route 2 (Alternative): This approach involves the synthesis of 1-(Trifluoromethyl)cyclopropane-1-carbonitrile and its subsequent partial hydrolysis to the desired carboxamide. While plausible, controlling the hydrolysis to stop at the amide stage can be challenging and may lead to the formation of the carboxylic acid as a byproduct.[3]

This guide will focus on the detailed execution of Route 1, providing comprehensive protocols and mechanistic insights.

Route 1: Synthesis via Carboxylic Acid Intermediate

Part 1: Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

The most direct and scalable method to prepare this key intermediate is through the deoxyfluorination of a suitable cyclopropane precursor. While various fluorinating reagents exist, sulfur tetrafluoride (SF4) is a powerful and cost-effective choice for converting carboxylic acids to trifluoromethyl groups.[4]

Reaction Scheme 2: Deoxyfluorination of Cyclopropane-1,1-dicarboxylic Acid

Caption: Deoxyfluorination to form the key carboxylic acid intermediate.

Mechanistic Insights: The Role of Sulfur Tetrafluoride

The deoxyfluorination of carboxylic acids with SF4 is a robust transformation, though it often requires harsh conditions.[5] The reaction is thought to proceed through the formation of an acyl fluoride intermediate, which is then further fluorinated to the trifluoromethyl group. The presence of a catalyst like hydrogen fluoride (HF) can activate the SF4, facilitating the reaction.[4]

Experimental Protocol: Deoxyfluorination

Materials and Equipment:

-

High-pressure autoclave

-

Magnetic stirrer with heating capabilities

-

Schlenk line for inert atmosphere techniques

-

Cyclopropane-1,1-dicarboxylic acid

-

Sulfur tetrafluoride (SF4)

-

Anhydrous hydrogen fluoride (HF)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Standard laboratory glassware for extraction and purification

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a dry high-pressure autoclave with cyclopropane-1,1-dicarboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (5-10 volumes) to the autoclave.

-

Reagent Addition: Cool the autoclave to -78 °C (dry ice/acetone bath). Carefully condense sulfur tetrafluoride (3.0-4.0 eq) into the vessel. Add a catalytic amount of anhydrous hydrogen fluoride (0.1-0.2 eq).

-

Reaction: Seal the autoclave and allow it to warm to room temperature. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The pressure inside the autoclave will increase significantly.

-

Work-up: After cooling the autoclave to room temperature, carefully vent the excess SF4 through a scrubber containing a concentrated potassium hydroxide solution. Transfer the reaction mixture to a flask and slowly quench with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic extracts.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to afford 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid.

Quantitative Data Summary:

| Reactant/Reagent | Molar Equiv. | Typical Yield (%) | Reference |

| Cyclopropane-1,1-dicarboxylic acid | 1.0 | 60-75 | [5] |

| Sulfur Tetrafluoride (SF4) | 3.0-4.0 | ||

| Hydrogen Fluoride (HF) | 0.1-0.2 |

Part 2: Amidation of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

The final step in this synthetic route is the conversion of the carboxylic acid to the primary amide. Due to the steric hindrance around the quaternary carbon of the cyclopropane ring and the electron-withdrawing nature of the trifluoromethyl group, a robust coupling reagent is recommended for this transformation.[6] 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is an excellent choice, known for its high efficiency and fast reaction rates, even with challenging substrates.[7][8]

Reaction Scheme 3: HATU-Mediated Amidation

Caption: Final amidation step to yield the target molecule.

Mechanistic Insights: The Power of HATU

HATU-mediated amidation proceeds through the formation of a highly reactive OAt-active ester.[7] The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks the HATU reagent, leading to the formation of the active ester and tetramethylurea as a byproduct. The amine nucleophile then attacks the activated ester to form the amide bond.[8]

Mechanism Diagram: HATU-Mediated Amidation

Caption: Generalized mechanism of HATU-mediated amide bond formation.

Experimental Protocol: Amidation

Materials and Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

1-(Trifluoromethyl)cyclopropane-1-carboxylic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Ammonium chloride (NH4Cl)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 eq) and anhydrous DMF (5-10 volumes).

-

Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Amine Addition: Add ammonium chloride (1.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Quantitative Data Summary:

| Reactant/Reagent | Molar Equiv. | Typical Yield (%) | Reference |

| 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | 1.0 | 85-95 | [9] |

| HATU | 1.2 | ||

| DIPEA | 3.0 | ||

| Ammonium Chloride (NH4Cl) | 1.5 |

Conclusion: A Robust and Validated Synthetic Approach

The synthesis of this compound is a critical process for accessing novel pharmaceutical building blocks. The presented two-step sequence, commencing with the deoxyfluorination of cyclopropane-1,1-dicarboxylic acid followed by a highly efficient HATU-mediated amidation, represents a scalable and reliable methodology. The detailed protocols and mechanistic discussions within this guide provide researchers and drug development professionals with the necessary tools to confidently produce this valuable compound, thereby accelerating the discovery of new therapeutic agents.

References

-

HATU - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

- The Synthesis of Sterically Hindered Amides. (2015). CHIMIA, 69(4), 188-192.

-

Fluorination by sulfur tetrafluoride - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). Tetrahedron Letters, 53(38), 5084-5087.

- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2007). Organic Letters, 9(14), 2625–2628.

- WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes - Google Patents. (n.d.).

-

hydrolysis of nitriles - Chemguide. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Fluorination by sulfur tetrafluoride - Wikipedia [en.wikipedia.org]

- 5. WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes - Google Patents [patents.google.com]

- 6. chimia.ch [chimia.ch]

- 7. HATU - Wikipedia [en.wikipedia.org]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preparation of 1-(Trifluoromethyl)cyclopropane-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(Trifluoromethyl)cyclopropane-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The document delves into the strategic importance of the trifluoromethyl-cyclopropyl motif, outlines the primary synthetic routes from its carboxylic acid precursor, and offers detailed, field-tested experimental protocols. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are central pillars of this guide, ensuring technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Trifluoromethyl-Cyclopropyl Moiety in Drug Design

The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[3] When combined with a cyclopropane ring, a conformationally constrained scaffold, the resulting 1-(trifluoromethyl)cyclopropane moiety serves as a superior bioisostere for the tert-butyl group.[4][5] This substitution can mitigate undesired metabolic oxidation of C-H bonds, thereby improving the pharmacokinetic profile of drug candidates.[5]

This compound is a key intermediate that provides a handle for further molecular elaboration, making it a highly sought-after building block in the synthesis of novel therapeutics.[6] For instance, it is a crucial component in the preparation of potent and selective bombesin receptor subtype-3 (BRS-3) agonists for the treatment of obesity.[5][7] This guide focuses on the practical synthesis of this valuable compound, emphasizing robust and scalable methodologies.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid as the most direct precursor. This strategic disconnection simplifies the synthetic challenge into two primary stages: the formation of the trifluoromethylated cyclopropane carboxylic acid and its subsequent amidation.

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

The preparation of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 277756-46-4) is the critical first phase of the synthesis.[7][8] While several methods exist for the construction of trifluoromethylated cyclopropanes, the deoxyfluorination of a corresponding carboxylic acid is a common and scalable approach.[9][10][11]

Deoxyfluorination of 1,1-Cyclopropanedicarboxylic Acid

This method involves the direct conversion of a carboxylic acid group to a trifluoromethyl group using a deoxyfluorinating agent. Sulfur tetrafluoride (SF4) is a powerful reagent for this transformation, although it requires specialized handling due to its toxicity and reactivity.[9][11]

3.1.1. Mechanistic Insight

The reaction of a carboxylic acid with SF4 proceeds through the formation of an acyl fluoride intermediate, followed by subsequent oxidative fluorination to yield the trifluoromethyl group. The use of a catalyst, such as anhydrous hydrogen fluoride (HF), is often necessary to facilitate the reaction, particularly for less reactive substrates.[12]

Figure 2: Simplified mechanism of deoxyfluorination with SF4.

3.1.2. Experimental Protocol: Deoxyfluorination

Warning: This procedure involves highly toxic and corrosive reagents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Charging the Reactor

-

In a dry autoclave resistant to HF (e.g., Hastelloy), place 1,1-cyclopropanedicarboxylic acid.

-

Seal the autoclave and evacuate to remove air and moisture.

Step 2: Addition of Reagents

-

Cool the autoclave to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Carefully condense anhydrous hydrogen fluoride (HF) into the autoclave.

-

Subsequently, condense sulfur tetrafluoride (SF4) into the reaction vessel.

Step 3: Reaction

-

Allow the autoclave to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 60-100 °C).[12]

-

Maintain the temperature and stir for the specified reaction time (typically several hours).[12]

Step 4: Work-up and Isolation

-

Cool the autoclave to room temperature and carefully vent the excess SF4 and HF into a scrubbing solution (e.g., aqueous KOH).

-

Cautiously quench the reaction mixture with ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

| Parameter | Value | Rationale |

| Starting Material | 1,1-Cyclopropanedicarboxylic Acid | Commercially available and provides the necessary carbon skeleton. |

| Reagents | Sulfur Tetrafluoride (SF4), Anhydrous Hydrogen Fluoride (HF) | Powerful deoxyfluorinating system for converting carboxylic acids to trifluoromethyl groups.[9][11] |

| Temperature | 60-100 °C | Sufficient thermal energy to drive the reaction to completion.[12] |

| Solvent | Neat or Dichloromethane | Dichloromethane can be used as a solvent for better handling.[12] |

Table 1: Key Parameters for the Deoxyfluorination of 1,1-Cyclopropanedicarboxylic Acid.

Amidation of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

The final step in the synthesis of this compound is the amidation of the corresponding carboxylic acid. This is a standard transformation in organic chemistry, and several reliable methods can be employed.

Two-Step Acyl Chloride Formation and Amination

A common and efficient method for amidation involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

4.1.1. Mechanistic Rationale

Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) are excellent reagents for converting carboxylic acids to acyl chlorides. The acyl chloride is a highly electrophilic species that readily reacts with nucleophiles like ammonia to form the amide bond.

Figure 3: Workflow for the two-step amidation process.

4.1.2. Experimental Protocol: Acyl Chloride Formation and Amination

Step 1: Formation of the Acyl Chloride

-

To a solution of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene) under a nitrogen atmosphere, add a catalytic amount of dimethylformamide (DMF).

-

Add thionyl chloride or oxalyl chloride dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases.

-

Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

Step 2: Amination

-

Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) dropwise.

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

Step 3: Work-up and Isolation

-

Quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

| Parameter | Value | Rationale |

| Activating Agent | Thionyl Chloride or Oxalyl Chloride | Efficiently converts the carboxylic acid to the more reactive acyl chloride. |

| Amine Source | Anhydrous Ammonia or Ammonium Hydroxide | Provides the nitrogen for the amide bond formation. |

| Solvent | Dichloromethane, THF, or Ethyl Acetate | Inert solvents that facilitate the reaction and work-up. |

| Temperature | 0 °C to Room Temperature | Controls the reactivity and minimizes side reactions. |

Table 2: Key Parameters for the Amidation Reaction.

Direct Amidation using Coupling Reagents

Direct amidation of the carboxylic acid using coupling reagents is an alternative approach that avoids the isolation of the acyl chloride intermediate.

4.2.1. Principle of Coupling Reagents

Coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., HATU, HBTU) activate the carboxylic acid in situ, allowing for direct reaction with an amine source. This method is often milder and can be advantageous for sensitive substrates.

4.2.2. Experimental Protocol: Direct Amidation

Step 1: Reaction Setup

-

Dissolve 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, the coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane) under a nitrogen atmosphere.

-

Stir the mixture at room temperature for a short period to allow for activation.

Step 2: Addition of Amine

-

Add a source of ammonia, such as ammonium chloride, to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

Step 3: Work-up and Isolation

-

Dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Conclusion

The preparation of this compound is a multi-step process that hinges on the successful synthesis of the key intermediate, 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid. The methodologies outlined in this guide, from deoxyfluorination to amidation, provide robust and adaptable protocols for researchers in the field of drug discovery and development. The choice of a specific route and reaction conditions will depend on the available resources, scale of the synthesis, and the specific requirements of the downstream applications. By understanding the underlying chemical principles and adhering to rigorous experimental techniques, scientists can efficiently access this valuable building block for the advancement of their research programs.

References

- Vertex AI Search Grounding API. (n.d.). Exploring 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Properties and Applications.

- Mykhailiuk, P. K., et al. (2023). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ChemRxiv.

- Request PDF. (n.d.). A Convenient Route to Trifluoromethyl-Substituted Cyclopropane Derivatives.

- Mykhailiuk, P. K. (2023). (PDF) General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate.

- Request PDF. (n.d.). Recent Progress Toward the Synthesis of Trifluoromethyl and Difluoromethyl-Substituted Cyclopropanes. ResearchGate.

- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9, 2625-2628.

- Beilstein Journals. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups.

- Google Patents. (n.d.). WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes.

- Bridge Organics. (n.d.). 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid.

- CBG. (n.d.). 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4.

- Sigma-Aldrich. (n.d.). 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | 277756-46-4.

- Chem-Impex. (n.d.). 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid.

- NIH. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PMC.

Sources

- 1. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 2. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]

- 3. innospk.com [innospk.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]

- 8. bridgeorganics.com [bridgeorganics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 1-(Trifluoromethyl)cyclopropane-1-carboxamide and Its Congeners

Introduction: The Significance of Trifluoromethylated Cyclopropanes in Modern Drug Discovery

The introduction of fluorine-containing motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and influence the binding affinity of drug candidates. When combined with the conformationally constrained cyclopropane ring, the resulting 1-(trifluoromethyl)cyclopropane moiety becomes a highly valuable building block in the design of novel therapeutics. This guide provides a comprehensive overview of the spectral characterization of 1-(Trifluoromethyl)cyclopropane-1-carboxamide, a key derivative in this class.

It is important to note that while extensive spectral data is available for the parent carboxylic acid and its esters, specific experimental data for this compound is not readily found in the public domain. Therefore, this guide will provide a detailed analysis of the available data for its close structural analogs, 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid and Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate. Building upon this foundation, we will then present an expert extrapolation to predict the spectral characteristics of the target carboxamide. This approach not only offers valuable insights into the expected data but also equips researchers with the foundational knowledge to interpret their own experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the elucidation of the three-dimensional structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.

¹H NMR Spectroscopy

The proton NMR spectrum of a 1-(trifluoromethyl)cyclopropane derivative is characterized by the unique upfield shifts of the cyclopropyl protons, a consequence of the ring's diamagnetic anisotropy.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| -NH₂ | ~ 5.5 - 7.5 | Broad singlet | - |

| -CH₂- (cyclopropyl) | ~ 1.2 - 1.8 | Multiplets | Jgem, Jcis, Jtrans |

Expert Analysis and Causality:

The diastereotopic methylene protons of the cyclopropane ring are expected to appear as complex multiplets due to geminal, cis, and trans coupling. The exact chemical shifts and coupling constants are sensitive to the conformation of the molecule. The amide protons (-NH₂) are expected to be broad and their chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) | Multiplicity | C-F Coupling (Hz) |

| C=O | ~ 170 - 175 | Singlet | - |

| C-CF₃ | ~ 30 - 35 | Quartet | ²JCF ≈ 30-35 |

| -CH₂- | ~ 15 - 20 | Singlet | - |

| -CF₃ | ~ 125 - 130 | Quartet | ¹JCF ≈ 270-280 |

Expert Analysis and Causality:

The carbonyl carbon of the amide is expected to be slightly downfield compared to the corresponding ester. The quaternary carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic coupling constant of approximately 30-35 Hz. The trifluoromethyl carbon itself will also be a quartet, but with a much larger one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule.

Expected ¹⁹F NMR Data for this compound:

| Fluorine | Expected Chemical Shift (ppm) | Multiplicity |

| -CF₃ | ~ -60 to -70 | Singlet |

Expert Analysis and Causality:

The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is characteristic of a CF₃ group attached to a quaternary carbon.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals. A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine channel or a broadband probe tuned to the fluorine frequency. Proton decoupling is typically applied.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.

Available IR Data for Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~ 1735 |

Source: Wiley-VCH 2008 - Supporting Information[1]

Expected IR Data for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | ~ 3100 - 3500 | Medium, broad |

| C-H stretch (cyclopropyl) | ~ 3000 - 3100 | Medium |

| C=O stretch (Amide I) | ~ 1650 - 1690 | Strong |

| N-H bend (Amide II) | ~ 1550 - 1640 | Medium |

| C-F stretch | ~ 1100 - 1300 | Strong |

Expert Analysis and Causality:

The most significant change from the ester to the amide will be the position of the carbonyl stretch (Amide I band), which is expected to shift to a lower wavenumber due to resonance with the nitrogen lone pair. Additionally, the appearance of N-H stretching and bending vibrations will be a clear indication of the amide functionality. The strong C-F stretching bands are characteristic of the trifluoromethyl group.

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Available MS Data for a related trifluoromethyl-containing compound:

-

MS (CI): m/z (%): 254 (100) [M+1]⁺[1]

Expected MS Data for this compound:

| Ion | Expected m/z |

| [M+H]⁺ | 154.05 |

| [M+Na]⁺ | 176.03 |

Expert Analysis and Causality:

In a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways would likely involve the loss of the amide group or cleavage of the cyclopropane ring.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI or chemical ionization (CI) source.

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode.

Visualizing the Structure-Spectrum Relationship

The following diagrams illustrate the key structural features of this compound and their expected spectroscopic signatures.

Caption: Key structural features and their expected spectroscopic correlations.

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of this compound. By leveraging the available data for its close analogues and applying fundamental principles of spectroscopic interpretation, researchers can confidently approach the characterization of this important synthetic building block. The detailed experimental protocols and expected data ranges serve as a practical resource for scientists engaged in the synthesis and development of novel fluorinated compounds.

References

-

Wiley-VCH. (2008). Supporting Information. Angewandte Chemie International Edition, 47(48), 9340-9343. [Link]

Sources

physical and chemical properties of 1-(Trifluoromethyl)cyclopropane-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 1-(Trifluoromethyl)cyclopropyl Scaffold

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The strategic incorporation of fluorine-containing motifs is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. Among these, the 1-(trifluoromethyl)cyclopropyl (TFCp) group has emerged as a particularly valuable bioisostere, often replacing metabolically labile groups like tert-butyl.[1] This rigid, three-dimensional scaffold offers a unique conformational constraint and electronic profile that can be exploited to fine-tune the properties of a lead compound.

This guide provides an in-depth technical overview of 1-(Trifluoromethyl)cyclopropane-1-carboxamide, a key building block that provides a direct entry point to a diverse range of TFCp-containing molecules. By leveraging the versatile chemistry of the carboxamide handle, researchers can readily access amines, nitriles, and other derivatives, making this compound a cornerstone for library synthesis and structure-activity relationship (SAR) studies. Understanding its core physical and chemical properties is the first step toward unlocking its full potential in drug discovery campaigns.

Part 1: Core Physicochemical Characteristics

A compound's fundamental physical and chemical properties dictate its behavior in both synthetic and biological systems. These parameters are critical for reaction setup, purification, formulation, and interpretation of biological data.

Molecular Identity and Properties

The foundational data for this compound is summarized below. The molecule combines the strained, sp³-rich cyclopropane ring with a powerful electron-withdrawing trifluoromethyl group and a hydrogen-bond donating/accepting amide functional group.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 126161-14-4 | N/A |

| Molecular Formula | C₅H₆F₃NO | N/A |

| Molecular Weight | 153.10 g/mol | N/A |

| Canonical SMILES | C1CC1(C(=O)N)C(F)(F)F | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 125 - 127 °C | N/A |

Diagram 1: Chemical Structure of this compound

Caption: 2D representation highlighting the core functional groups.

Predicted Spectroscopic Profile

While a comprehensive, publicly available spectral analysis is limited, the following table outlines the expected spectroscopic characteristics based on the molecule's structure. These predictions serve as a guide for characterization and quality control.

| Technique | Expected Features |

| ¹H NMR | Two sets of complex multiplets in the upfield region (approx. 1.0-1.8 ppm) corresponding to the diastereotopic methylene protons of the cyclopropane ring. A broad singlet in the downfield region (approx. 5.5-7.5 ppm, solvent dependent) for the two amide (NH₂) protons. |

| ¹³C NMR | A quaternary carbon signal for the C1 of the cyclopropane ring. Two signals for the cyclopropyl CH₂ carbons. A signal for the carbonyl carbon (C=O) around 170-175 ppm. A quartet for the CF₃ carbon (due to ¹JC-F coupling) around 125-130 ppm. |

| ¹⁹F NMR | A sharp singlet around -65 to -75 ppm (relative to CFCl₃) is expected, which is highly characteristic of the trifluoromethyl group in this electronic environment. |

| IR Spectroscopy | Two distinct N-H stretching bands for the primary amide around 3400-3200 cm⁻¹. A strong C=O stretching band (Amide I) around 1680 cm⁻¹. Strong, broad C-F stretching absorptions in the 1350-1100 cm⁻¹ region. |

| Mass Spectrometry (EI) | A molecular ion (M⁺) peak at m/z = 153. Key fragmentation pathways would include the loss of NH₂ (m/z = 137) and the loss of CF₃ (m/z = 84). |

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the versatile reactivity of the primary amide group, which serves as a gateway to other critical functional groups. The trifluoromethyl-substituted cyclopropane core is generally robust under many reaction conditions.

Stability Profile

The compound is a stable solid under standard ambient conditions. The high energy of the C-F bonds and the stability of the cyclopropane ring under non-reductive and non-acidic conditions contribute to its utility as a building block. However, forcing conditions, such as high heat in the presence of strong acids, bases, or certain transition metals, could potentially lead to ring-opening or degradation.

Key Chemical Transformations

The primary amide is a versatile functional handle that can be readily converted into other valuable moieties for drug discovery.

-

Hydrolysis to Carboxylic Acid: Under acidic or basic aqueous conditions, the amide can be cleanly hydrolyzed to the corresponding carboxylic acid, 1-(trifluoromethyl)cyclopropane-1-carboxylic acid. This acid is itself a valuable intermediate for further reactions, such as esterification or amide coupling with different amines.

-

Dehydration to Nitrile: Treatment with standard dehydrating agents like phosphorus oxychloride (POCl₃), oxalyl chloride, or trifluoroacetic anhydride (TFAA) will convert the amide to 1-(trifluoromethyl)cyclopropane-1-carbonitrile.

-

Hofmann Rearrangement to Amine: This classical rearrangement, typically using bromine and a strong base like sodium hydroxide, facilitates a one-carbon degradation of the amide to produce 1-(trifluoromethyl)cyclopropan-1-amine. This primary amine is a highly sought-after building block for introducing the TFCp moiety into target molecules.

Diagram 2: Synthetic Transformations of the Carboxamide Group

Caption: Key synthetic routes starting from the title compound.

Part 3: Recommended Synthetic Protocol

While multiple synthetic routes exist for related structures, a reliable and scalable approach to this compound often starts from the corresponding, more commercially available carboxylic acid.

Synthesis Workflow: From Acid to Amide

The most direct and field-proven method for preparing the title compound is a two-step, one-pot procedure from 1-(trifluoromethyl)cyclopropane-1-carboxylic acid. This involves activation of the carboxylic acid to an acyl chloride, followed by immediate reaction with an ammonia source.

Diagram 3: Experimental Workflow for Synthesis

Caption: Step-by-step workflow for the synthesis of the target carboxamide.

Detailed Step-by-Step Methodology

Expertise Note: The choice of oxalyl chloride with a catalytic amount of DMF is often preferred for clean, high-yielding conversion to the acyl chloride at room temperature. The byproducts (CO, CO₂, HCl) are gaseous, simplifying purification. The subsequent amination must be performed at low temperature to control the exotherm of the acid-base neutralization.

Materials:

-

1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 277756-46-4)

-

Oxalyl chloride or Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Concentrated Aqueous Ammonia (28-30% NH₄OH)

-

Ethyl Acetate, Saturated aq. NaHCO₃, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Add one drop of anhydrous DMF to the solution.

-

Slowly add oxalyl chloride (1.2 eq) dropwise via syringe. The reaction will bubble as gaseous byproducts evolve.

-

Stir the reaction at room temperature for 1-2 hours, or until gas evolution has ceased. The reaction can be monitored by taking a small aliquot, quenching with methanol, and checking for the formation of the methyl ester by TLC or LC-MS to confirm complete conversion of the starting acid.

-

Amination: Cool the flask containing the newly formed acyl chloride solution to 0 °C in an ice bath.

-

Slowly and carefully add concentrated aqueous ammonia (5-10 eq) dropwise. An immediate white precipitate (the product) will form, and the reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for an additional 1-2 hours.

-

Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a pure, crystalline solid.

Part 4: Applications in Drug Discovery

The title compound is rarely the final bioactive molecule itself; rather, it is a strategic intermediate. The TFCp moiety it carries is increasingly used by medicinal chemists to address metabolic liabilities and optimize physicochemical properties.[2][3]

-

As a Bioisostere: The TFCp group is a proven bioisosteric replacement for gem-dimethyl and tert-butyl groups. This substitution can block sites of oxidative metabolism (e.g., benzylic C-H bonds) and improve the overall metabolic profile of a drug candidate.[1]

-

Scaffold for Library Synthesis: The amide provides a convenient attachment point. By converting it to the amine via Hofmann rearrangement, chemists can then perform a wide range of reactions (e.g., reductive amination, amide coupling, sulfonamide formation) to rapidly generate a library of diverse analogues for SAR exploration.

-

Modulation of Physicochemical Properties: The introduction of the TFCp group increases lipophilicity (logP) and can alter the pKa of nearby functional groups due to the strong electron-withdrawing nature of the CF₃ group, influencing properties like cell permeability and target engagement.[2]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined structure, robust stability, and versatile chemical handle provide researchers with a reliable and efficient means to incorporate the highly desirable 1-(trifluoromethyl)cyclopropyl scaffold into novel molecular architectures. A comprehensive understanding of its synthesis and reactivity, as detailed in this guide, empowers scientists to strategically deploy this building block in the rational design of safer and more effective medicines.

References

- Vertex Search. (n.d.). Exploring 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid: Properties and Applications.

- Chem-Impex. (n.d.). 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid.

- NIH PMC. (2022, December 19). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer.

Sources

1-(Trifluoromethyl)cyclopropane-1-carboxamide CAS number

An In-Depth Technical Guide to 1-(Trifluoromethyl)cyclopropane Scaffolds in Modern Drug Discovery

A Note on Nomenclature: This guide focuses on the scientifically prominent and widely documented compound, 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (CAS No: 277756-46-4) , and its derivatives, such as the corresponding carboxamide. This direction is taken based on extensive literature and chemical database records, which point to the trifluoromethyl group, rather than trichloromethyl, as the key functional moiety in this class of compounds for pharmaceutical applications.

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups is a cornerstone of rational drug design. The 1-(trifluoromethyl)cyclopropyl moiety has emerged as a particularly valuable scaffold, prized for its ability to confer significant advantages to bioactive molecules.[1][2][3][4] Its true power lies in its function as a bioisostere of the ubiquitous but metabolically vulnerable tert-butyl group.[3][4][5] By replacing a tert-butyl group with a 1-(trifluoromethyl)cyclopropyl group, chemists can often preserve or enhance binding affinity while significantly improving metabolic stability by blocking sites of oxidative metabolism.[1][3][5]

This guide provides an in-depth technical overview of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid, the primary synthetic precursor, and its conversion to the corresponding carboxamide. We will explore its synthesis, physicochemical properties, critical applications in drug development, and essential safety protocols for laboratory handling.

Physicochemical and Structural Data

Understanding the fundamental properties of the parent carboxylic acid is essential for its effective use as a chemical building block. The data presented below is consolidated from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 277756-46-4 | [6][7] |

| Molecular Formula | C₅H₅F₃O₂ | [1][6][7] |

| Molecular Weight | 154.09 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder or solid | [8] |

| Melting Point | 86-90 °C | [1] |

| Boiling Point | 182-184 °C | [1] |

| Density | 1.588 g/cm³ | [1] |

| Purity | Typically >98% (GC) | [6] |

| InChI Key | SKCBKBCACWDALV-UHFFFAOYSA-N | [6] |

| SMILES | O=C(O)C1(CC1)C(F)(F)F | [7] |

Synthesis and Derivatization

The construction of the 1-(trifluoromethyl)cyclopropane core and its subsequent conversion to the target carboxamide are critical processes for its application in research.

Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid

The most scalable and widely cited method for preparing gram-to-multigram quantities of trifluoromethyl-substituted cyclopropanes is the deoxyfluorination of a corresponding cyclopropane carboxylic acid precursor .[9][10] This transformation directly converts the carboxylic acid moiety (-COOH) into a trifluoromethyl group (-CF₃) using a fluorinating agent.

A common and potent reagent for this purpose is sulfur tetrafluoride (SF₄), often used in combination with hydrogen fluoride (HF) or water.[10] The reaction involves the initial formation of an acyl fluoride intermediate, which is then further fluorinated to the trifluoromethyl group. The stability of the starting cyclopropane ring under these harsh fluorinating conditions is a key consideration. For substrates sensitive to decarboxylation, using the salt of the carboxylic acid (e.g., potassium salt) can be a more effective strategy.[10]

Caption: General synthesis workflow from a dicarboxylic acid precursor.

Protocol: Conversion of Carboxylic Acid to Carboxamide

The conversion of 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid to its primary amide is a standard and reliable two-step, one-pot procedure.

Step 1: Activation of the Carboxylic Acid The carboxylic acid is first converted into a more reactive intermediate, typically an acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this activation step. The reaction is typically performed in an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction when using oxalyl chloride.

Step 2: Amination The activated acyl chloride is then reacted in situ with an amine source. For the primary carboxamide, a solution of ammonia in an organic solvent or aqueous ammonium hydroxide is added carefully, usually at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion.

Experimental Protocol Example:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid (1.0 eq).

-

Solvent: Add anhydrous dichloromethane (DCM, ~0.2 M concentration).

-

Activation: Add oxalyl chloride (1.2 eq) dropwise at room temperature, followed by one drop of DMF. Stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Workup (Activation): Remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is typically used immediately in the next step.

-

Amination: Re-dissolve the crude acyl chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of 0.5 M ammonia in 1,4-dioxane (2.5 eq) or bubble ammonia gas through the solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours. Monitor completion by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching & Extraction: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude carboxamide by silica gel column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The 1-(trifluoromethyl)cyclopropyl group is a powerful tool for lead optimization in drug discovery programs.[5]

-

Metabolic Stability: As a bioisostere for the tert-butyl group, it effectively blocks cytochrome P450-mediated oxidation, a common metabolic pathway for alkyl groups.[3] This enhances the metabolic stability and half-life of a drug candidate.

-

Lipophilicity and Permeability: The trifluoromethyl group significantly increases the lipophilicity (LogP) of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[1][3]

-

Conformational Rigidity: The cyclopropane ring introduces conformational constraint, which can lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.[4]

-

Key Intermediate: 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid and its amide are key intermediates in the synthesis of advanced drug candidates. A notable example is its use in the preparation of MK-5046 , a potent and selective agonist for the bombesin receptor subtype-3 (BRS-3), which has been investigated for the treatment of obesity.[11]

Caption: Role of the scaffold in lead optimization.

Safety, Handling, and Storage

1-(Trifluoromethyl)cyclopropane-1-carboxylic acid is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[6][12]

GHS Hazard Information

| Hazard | Code(s) | Description | Pictogram(s) |

| Acute Toxicity | H301 / H302 | Toxic or Harmful if swallowed | 💀 |

| Corrosion | H314 | Causes severe skin burns and eye damage | corrosive |

| Corrosivity | H290 | May be corrosive to metals | corrosive |

GHS Pictograms: Skull and Crossbones (GHS06), Corrosion (GHS05)[6][7]

Handling and Storage Recommendations

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[12][13] | To prevent skin and eye contact with the corrosive solid. |

| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13] | To avoid inhalation of dust or fumes. |

| Storage Conditions | Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[6][12] Store in a corrosive-resistant container. | To prevent degradation and reaction with moisture or incompatible materials. |

| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and reactive substances.[13] | To prevent violent reactions. |

| Spill Cleanup | Clean up spills immediately using dry procedures to avoid generating dust.[12] Use inert absorbent material.[13] | To minimize exposure and environmental contamination. |

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

-

Skin Contact: Immediately flush skin with large amounts of water and remove all contaminated clothing. Seek immediate medical attention.[12]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

1-(Trifluoromethyl)cyclopropane-1-carboxylic acid and its carboxamide derivative represent a powerful class of building blocks for modern drug discovery. Their utility as metabolically robust bioisosteres for the tert-butyl group provides a validated strategy for overcoming common hurdles in lead optimization. A thorough understanding of their synthesis, properties, and handling requirements is crucial for leveraging their full potential in the development of next-generation therapeutics.

References

- Exploring 1-(Trifluoromethyl)

-

Safety Data Sheet. Lebanon Seaboard Corporation. [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]

-

Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. National Institutes of Health (NIH). [Link]

-

Cyclopropane Safety Data Sheet. Airgas. [Link]

-

A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. National Institutes of Health (NIH). [Link]

- A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes.

-

Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer. National Institutes of Health (NIH). [Link]

-

General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. ResearchGate. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protoglobin-Catalyzed Formation of cis-Trifluoromethyl-Substituted Cyclopropanes by Carbene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid | 277756-46-4 [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid | 277756-46-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-TRIFLUOROMETHYLCYCLOPROPANE-1-CARBOXYLIC ACID | 277756-46-4 [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. images.thdstatic.com [images.thdstatic.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 1-(Trifluoromethyl)cyclopropane-1-carboxamide

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems has become a cornerstone of rational drug design. The 1-(trifluoromethyl)cyclopropyl moiety, in particular, has emerged as a "privileged scaffold" – a molecular framework that confers advantageous physicochemical and pharmacokinetic properties upon a lead compound. This technical guide provides an in-depth exploration of 1-(Trifluoromethyl)cyclopropane-1-carboxamide, a key building block and structural motif in the development of novel therapeutics. We will delve into its discovery, the evolution of its synthesis, its critical role as a bioisostere, and its application in the design of clinical candidates, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Rise of Fluorinated Cyclopropanes in Drug Discovery

The pursuit of drug candidates with optimized metabolic stability, enhanced potency, and improved pharmacokinetic profiles has driven chemists to explore novel chemical space. The introduction of the trifluoromethyl (CF₃) group is a well-established strategy to modulate these properties. The CF₃ group, with its high electronegativity and lipophilicity, can significantly alter the electronic nature of a molecule, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to biological targets.[1][2]

Concurrently, the use of small, strained ring systems like cyclopropane has gained prominence. The rigid, three-dimensional structure of the cyclopropane ring can enforce a specific conformation on a molecule, leading to increased binding potency and selectivity.[3] The combination of a trifluoromethyl group and a cyclopropane ring in the form of the 1-(trifluoromethyl)cyclopropyl group creates a unique structural element that has proven to be highly valuable in medicinal chemistry. This guide focuses on the carboxamide derivative, a versatile functional group that can participate in various hydrogen bonding interactions and serves as a key component in many drug molecules.

The Genesis of a Key Building Block: Synthesis of the Carboxylic Acid Precursor

The journey to this compound begins with its carboxylic acid precursor, 1-(trifluoromethyl)cyclopropane-1-carboxylic acid. The development of scalable and efficient synthetic routes to this intermediate has been crucial for its widespread adoption in drug discovery programs.

Deoxyfluorination: The Workhorse Reaction

A prevalent and effective method for the synthesis of trifluoromethyl-substituted cyclopropanes is the deoxyfluorination of the corresponding cyclopropane carboxylic acids.[4] This transformation typically employs sulfur tetrafluoride (SF₄) as the fluorinating agent.

Reaction Scheme:

Caption: Two-step synthesis of the target carboxamide from its carboxylic acid precursor.

Direct Amidation Methods

More recently, direct amidation methods that avoid the isolation of the acyl chloride intermediate have been developed. These methods often employ coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine.

Experimental Protocol: General Procedure for Amide Coupling

To a solution of the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF), a coupling reagent (e.g., HATU, HOBt/EDC; 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, triethylamine; 2-3 equivalents) are added. The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid. Subsequently, the amine (as a solution or gas) is introduced, and the reaction is stirred until completion (monitored by TLC or LC-MS). The reaction mixture is then subjected to an aqueous workup and purification by chromatography to afford the desired amide.

The Strategic Advantage in Medicinal Chemistry: A Bioisosteric Replacement

The 1-(trifluoromethyl)cyclopropyl group is often employed as a bioisostere for the sterically demanding tert-butyl group. [4]Bioisosteric replacement is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile of a compound.

| Property | tert-Butyl Group | 1-(Trifluoromethyl)cyclopropyl Group |

| Steric Bulk | High | High |

| Lipophilicity | High | Very High |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation |

Table 1: Comparison of Physicochemical Properties.

The primary advantage of this bioisosteric replacement is the significant enhancement in metabolic stability. The C-H bonds of a tert-butyl group are susceptible to enzymatic oxidation, leading to rapid metabolism and clearance of the drug. In contrast, the C-F bonds of the trifluoromethyl group and the C-C bonds of the cyclopropane ring are much more resistant to metabolic degradation.

Caption: The rationale behind the bioisosteric replacement of a tert-butyl group.

Case Study: The Role in the Development of MK-5046

A prominent example of the successful application of the 1-(trifluoromethyl)cyclopropyl group is in the discovery of MK-5046, a potent and selective bombesin receptor subtype-3 (BRS-3) agonist investigated for the treatment of obesity. [5][6][7][8][9] During the lead optimization process for BRS-3 agonists, researchers at Merck encountered issues with metabolic instability in their lead compounds. [7]By systematically replacing metabolically vulnerable groups, they incorporated the 1-(trifluoromethyl)cyclopropylmethyl moiety. This strategic modification led to the discovery of MK-5046, which exhibited improved pharmacokinetic properties and potent in vivo efficacy in preclinical models of obesity. [6][7]The carboxamide functionality, or a derivative thereof, often plays a crucial role in the binding of such molecules to their target receptor.

Conclusion

This compound represents a confluence of several key trends in modern drug discovery: the use of fluorine to enhance metabolic stability and modulate physicochemical properties, and the application of strained ring systems to control conformation and improve potency. Its synthesis, primarily from the corresponding carboxylic acid, is now well-established, making it a readily accessible building block for medicinal chemists. The successful application of this moiety in the development of clinical candidates like MK-5046 underscores its importance as a privileged scaffold. As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, the strategic deployment of the 1-(trifluoromethyl)cyclopropyl carboxamide motif is poised to play an increasingly significant role in the discovery of new medicines.

References

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective synthesis of trifluoromethyl-substituted cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

-

Ahunovych, V., et al. (2023). General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. The Journal of Organic Chemistry, 88(7), 4343-4353. [Link]

-

Timmann, S., et al. (2025). A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis, 15(9), 7232-7240. [Link]

-

Guzman-Martinez, A., et al. (2010). Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity. ACS Medicinal Chemistry Letters, 2(1), 43-47. [Link]

-

Murphy, G. K., et al. (2011). Antiobesity effect of MK-5046, a novel bombesin receptor subtype-3 agonist. The Journal of Pharmacology and Experimental Therapeutics, 338(3), 854-861. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2017). Journal of the Serbian Chemical Society, 82(10), 1135-1147. [Link]

- Process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes. (2021).

-

Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). The Synthetic Rota. [Link]

-

Pharmacokinetics and Pharmacodynamics of MK-5046, a Bombesin Receptor Subtype-3 (BRS-3) Agonist, in Healthy Patients. (2012). CPT: Pharmacometrics & Systems Pharmacology, 1(1), e11. [Link]

-

Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). (2012). ACS Medicinal Chemistry Letters, 3(10), 809-813. [Link]

- A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes. (2018).

-

Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Inorganic Base-Mediated Cycloaddition Reactions. (2020). Chemistry – An Asian Journal, 15(16), 2534-2537. [Link]

-

Discovery of MK-5046, a Potent, Selective Bombesin Receptor Subtype-3 Agonist for the Treatment of Obesity. (2010). ACS Publications. [Link]

-

Synthesis Of Trifluoromethyl-substituted Cyclopropane With 1,3-diyne Functional Group. (2021). Thesis. [Link]

- Cyclopropane carboxamides. (1988).

- Derivatives of 1-aryl-2-aminomethyl-cyclopropane-carboxamides (Z), their preparation and their use as medicines in the treatment of disorders of the central nervous system. (1983).

- Spray-dried dispersions, formulations, and polymorphs of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1h-pyrazole-4-carboxamide. (2019).

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. bridgeorganics.com [bridgeorganics.com]

- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 4. WO2018141961A1 - A novel process for the synthesis of 1-aryl-1-trifluoromethylcyclopropanes - Google Patents [patents.google.com]

- 5. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sci-Hub. 227. Reaction of trifluoromethanesulphenyl chloride with ammonia, amines, and phosphine / J. Chem. Soc., 1960 [sci-hub.box]

An In-depth Technical Guide to the Structural Elucidation of 1-(Trifluoromethyl)cyclopropane-1-carboxamide

Introduction: The Significance of a Unique Structural Motif

In modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone for modulating physicochemical and biological properties. The 1-(trifluoromethyl)cyclopropane motif is of particular interest, merging the conformational rigidity and unique spatial arrangement of a cyclopropane ring with the powerful electronic effects of a trifluoromethyl group.[1][2] This combination can enhance metabolic stability, binding affinity, and lipophilicity, making molecules containing this scaffold highly valuable.[3][4]

1-(Trifluoromethyl)cyclopropane-1-carboxamide (C₅H₆F₃NO, Mol. Wt.: 169.11 g/mol ) serves as a critical building block for more complex bioactive molecules. Its unambiguous structural verification is paramount to ensure the integrity of downstream applications. This guide provides a comprehensive, multi-technique approach to its structural elucidation, detailing not just the methods but the scientific rationale behind the analytical workflow. We will proceed from foundational molecular formula determination to the intricate mapping of atomic connectivity, demonstrating how a confluence of data leads to irrefutable structural confirmation.

The Analytical Workflow: An Integrated Strategy

The structural elucidation of a novel compound is a process of systematic investigation. Each analytical technique provides a unique piece of the puzzle. For a molecule like this compound, with its distinct functional groups (primary amide, CF₃ group, quaternary carbon, and a strained ring system), a combination of mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments is essential.

Mass Spectrometry: Defining the Molecular Formula

The first step in characterizing any unknown compound is to determine its molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.

Causality & Rationale: By measuring the mass-to-charge ratio (m/z) with high precision, HRMS allows for the calculation of a unique elemental formula, distinguishing it from other combinations of atoms that might have the same nominal mass. For this molecule, the presence of fluorine (with its negative mass defect) and nitrogen makes accurate mass measurement critical.

Experimental Protocol (HRMS via ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Compare the experimentally measured accurate mass of the [M+H]⁺ ion to the theoretical mass for the proposed formula, C₅H₇F₃NO⁺. The mass error should be less than 5 ppm.

Expected Data & Interpretation

-

Molecular Ion: The primary ion observed will be [M+H]⁺ with an expected m/z of 170.0478 .

-

Fragmentation: While ESI is soft, some in-source fragmentation may occur. Key expected fragments could arise from:

-

Loss of NH₃ (Ammonia): [M-NH₃+H]⁺ at m/z 153.0318

-

Loss of CONH₂ (Carboxamide radical): [M-CONH₂+H]⁺ at m/z 126.0365

-

Cleavage yielding the CF₃⁺ ion (m/z 69.00), which is often a prominent peak in the mass spectra of trifluoromethyl compounds.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality & Rationale: The distinct bonds within the molecule (N-H, C=O, C-F, C-H) absorb infrared radiation at specific wavenumbers. The presence of a primary amide group is particularly well-defined in an IR spectrum, exhibiting characteristic N-H stretching and bending vibrations.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum and then the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3350 & ~3180 | N-H Asymmetric & Symmetric Stretch | Primary Amide (-NH₂) |

| ~3080 | C-H Stretch | Cyclopropane Ring |

| ~1670 | C=O Stretch (Amide I Band) | Primary Amide (-CONH₂) |

| ~1620 | N-H Bend (Amide II Band) | Primary Amide (-NH₂) |

| 1100 - 1300 | C-F Stretch (strong, complex) | Trifluoromethyl Group (-CF₃) |

| ~1020 | C-C Skeletal Vibration | Cyclopropane Ring |

The presence of a pair of peaks in the N-H stretching region is a definitive indicator of a primary (-NH₂) amide. The strong carbonyl absorption around 1670 cm⁻¹ confirms the amide functional group. The strong, complex absorptions in the 1100-1300 cm⁻¹ region are characteristic of C-F bonds in the CF₃ group. Finally, the C-H stretches above 3000 cm⁻¹ are typical for strained cyclopropane rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon-hydrogen framework and direct observation of the fluorine atoms. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is required for an unambiguous assignment.[3]

¹H NMR Spectroscopy: The Proton Environment

Causality & Rationale: ¹H NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The cyclopropane ring's rigid structure makes the two protons on each CH₂ group diastereotopic, meaning they are chemically non-equivalent. This leads to a complex splitting pattern, a key signature of this structure.

Expected Data:

-

~7.0-7.5 ppm (broad singlet, 2H): These are the two protons of the -NH₂ group. They are often broad due to quadrupole effects from the nitrogen atom and chemical exchange.

-

~1.5-1.8 ppm (multiplet, 2H) & ~1.2-1.5 ppm (multiplet, 2H): These complex multiplets arise from the four diastereotopic protons of the two CH₂ groups in the cyclopropane ring. They will show complex geminal and cis/trans vicinal couplings to each other.

¹⁹F NMR Spectroscopy: The Fluorine Signature

Causality & Rationale: ¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nuclei.[5] For this compound, the three fluorine atoms are chemically equivalent and are attached to a carbon with no adjacent protons. Therefore, a simple singlet is expected.[6][7]

Expected Data:

-

~ -65 to -75 ppm (singlet, 3F): A single, sharp peak corresponding to the CF₃ group. The exact chemical shift is influenced by the electronic environment of the cyclopropyl ring and the amide group.[8]

¹³C NMR Spectroscopy: The Carbon Skeleton

Causality & Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The strong electronegativity of the fluorine atoms causes the CF₃ carbon signal to appear as a quartet due to one-bond C-F coupling (¹JCF). The quaternary carbon attached to the CF₃ group will also show a smaller quartet splitting due to two-bond coupling (²JCF).[9]

Expected NMR Data Summary

| Nucleus | Experiment | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling (J) | Assignment |

| ¹H | 1D | ~7.0-7.5 | br s | -CO NH ₂ |

| ¹H | 1D | ~1.2-1.8 | m | -CH ₂-CH ₂- (cyclopropyl) |

| ¹³C | 1D | ~175 | s | -C ONH₂ |

| ¹³C | 1D | ~125 | q, ¹JCF ≈ 275 Hz | -C F₃ |

| ¹³C | 1D | ~35 | q, ²JCF ≈ 35 Hz | C -CF₃ |

| ¹³C | 1D | ~20 | t | -C H₂-C H₂- (cyclopropyl) |